4-Bromo-6-methyl-nicotinonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-6-methylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c1-5-2-7(8)6(3-9)4-10-5/h2,4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGJGUCHHGBTTDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=N1)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Investigations of 4 Bromo 6 Methyl Nicotinonitrile and Its Derivatives
Nucleophilic Substitution Reactions at the Bromine Center
The bromine atom in 4-Bromo-6-methyl-nicotinonitrile is susceptible to displacement by a variety of nucleophiles. This reactivity is a cornerstone for introducing diverse functional groups onto the nicotinonitrile scaffold.
Displacement with Nitrogen-Based Nucleophiles (e.g., Hydrazines, Azides)
The carbon-bromine bond in bromo-nitro substituted phthalonitriles is a site for aromatic nucleophilic substitution. Studies on analogous compounds, such as 4-bromo-5-nitrophthalonitrile, demonstrate that the bromine atom can be displaced by nitrogen-containing nucleophiles. rsc.org This type of reaction allows for the synthesis of new cyan-containing azines. rsc.org Bifunctional N-nucleophiles can react with such substrates to achieve substitution of the bromine atom. rsc.org This reactivity suggests that this compound would readily react with nitrogen-based nucleophiles like hydrazines and azides to yield corresponding 4-substituted-6-methyl-nicotinonitriles.
Reactions with Carbon-Based Nucleophiles (e.g., Active Methylene (B1212753) Compounds, Carbanions)
Active methylene compounds are characterized by a CH₂ group flanked by two electron-withdrawing groups, such as carbonyl or cyano moieties, which makes the methylene protons acidic and easily removed by a base. egyankosh.ac.in The resulting carbanion is a potent carbon-based nucleophile. These compounds, including malononitrile (B47326) and ethyl acetoacetate, are widely used in synthesis. researchgate.netslideshare.net In reactions like the Knoevenagel condensation, active methylene compounds are key reactants. nih.gov Their utility extends to alkylation reactions where they can displace leaving groups like bromine. organic-chemistry.org This established reactivity allows for the formation of new carbon-carbon bonds at the site of the bromine atom on the nicotinonitrile ring, leading to more complex molecular architectures.
The table below illustrates common active methylene compounds that can serve as carbon-nucleophiles.
| Compound Name | Formula |
| Diethyl Malonate | CH₂(COOEt)₂ |
| Ethyl Acetoacetate | CH₃COCH₂COOEt |
| Malononitrile | CH₂(CN)₂ |
| Ethyl Cyanoacetate | NCCH₂COOEt |
Formation of Substituted Nicotinonitriles
The nucleophilic substitution of the bromine atom is a direct pathway to a variety of substituted nicotinonitriles. Research on similar structures, like 4-bromo-5-nitrophthalonitrile, has shown that both the bromine and a nitro group can be replaced by nucleophiles, in this case, to form a 4,5-bis-substituted phthalonitrile. researchgate.net This process underscores the potential of this compound to act as a building block for highly functionalized pyridine (B92270) derivatives. The displacement of the bromide allows for the introduction of phenoxy groups and other functionalities, leading to precursors for more complex molecules like phthalocyanines. researchgate.net
Transition Metal-Catalyzed Coupling Reactions
Transition metal catalysis, particularly with palladium, has become an indispensable tool for forming carbon-carbon and carbon-heteroatom bonds. This compound, as an aryl bromide, is an excellent substrate for these powerful transformations.
Suzuki-Miyaura Cross-Coupling for Carbon-Carbon Bond Formation
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate, providing a powerful method for creating carbon-carbon bonds. libretexts.orgnih.gov This reaction is instrumental in synthesizing biaryls, styrenes, and polyolefins. researchgate.net The general catalytic cycle involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org
Aryl bromides are common substrates for this reaction. nih.gov For instance, the Suzuki-Miyaura coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with various arylboronic acids has been successfully demonstrated using a Pd(PPh₃)₄ catalyst with a base like K₃PO₄ in a solvent such as 1,4-dioxane. mdpi.com This highlights a reliable method for the arylation of this compound.
The table below summarizes typical conditions for Suzuki-Miyaura coupling reactions involving aryl bromides.
| Component | Example | Purpose |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Facilitates the catalytic cycle |
| Ligand | PPh₃, NHC ligands | Stabilizes the palladium center and promotes key steps |
| Base | K₃PO₄, KOAc, K₂CO₃ | Activates the organoboron species for transmetalation |
| Solvent | 1,4-Dioxane, Toluene, DMF | Solubilizes reactants and facilitates the reaction |
| Boron Reagent | Arylboronic acids, Arylboronic esters | Source of the aryl group to be coupled |
Other Palladium-Catalyzed Transformations for Aryl and Alkyl Substitutions
Beyond the Suzuki-Miyaura reaction, palladium catalysts are effective for a range of other cross-coupling reactions that can introduce aryl and alkyl substituents. Palladium-catalyzed direct arylation is one such method, which can be highly chemoselective. For example, it is possible to achieve C-H arylation at one position of a heterocyclic ring without affecting a C-Br bond at another position, using a simple phosphine-free system like Pd(OAc)₂ with KOAc as the base in DMA solvent. rsc.org This demonstrates the fine control achievable in palladium catalysis. These methods expand the synthetic utility of this compound, allowing for the selective formation of diverse C-C bonds under various conditions.
Transformations at the Nitrile Group
The cyano group is a versatile functional group that can undergo a variety of chemical reactions.
The nitrile group of this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 4-bromo-6-methylnicotinic acid, or the amide, 4-bromo-6-methylnicotinamide. These derivatives serve as important intermediates in the synthesis of more complex molecules. For instance, the resulting carboxylic acid can undergo esterification or be converted into an acid chloride for further reactions.
The transformation of the nitrile into an amide is a key step in the synthesis of various biologically active compounds. This conversion is often achieved using reagents like concentrated sulfuric acid or by employing metal-catalyzed hydration reactions.
Table 1: Hydrolysis and Related Derivatizations of this compound
| Product | Reagents and Conditions |
| 4-Bromo-6-methylnicotinic acid | Aqueous acid (e.g., HCl, H₂SO₄), heat |
| 4-Bromo-6-methylnicotinamide | Concentrated H₂SO₄, controlled temperature |
The nitrile group can participate as a 2π component in cycloaddition reactions, leading to the formation of various heterocyclic systems. One notable example is the [3+2] cycloaddition with azide (B81097) ions to form tetrazoles. This reaction, often catalyzed by zinc salts, converts the cyano group of this compound into a 5-(4-bromo-6-methylpyridin-3-yl)tetrazole moiety. Tetrazoles are recognized as important isosteres for carboxylic acids in medicinal chemistry.
Reactivity of the Methyl Group at the 6-Position
The methyl group at the 6-position of the pyridine ring exhibits enhanced acidity due to the electron-withdrawing nature of the ring nitrogen and the nitrile group. This allows for a range of reactions at this position.
The protons of the methyl group can be abstracted by a strong base, such as lithium diisopropylamide (LDA) or sodium hydride, to generate a carbanion. This nucleophilic species can then react with various electrophiles, such as alkyl halides, to introduce new alkyl chains at the 6-position. This method provides a straightforward route to homologated derivatives of the starting material.
The active methyl group can also participate in condensation reactions with aldehydes and ketones. For example, in the presence of a suitable base, this compound can react with aromatic aldehydes, like benzaldehyde, in a Claisen-Schmidt type condensation. This reaction yields a styryl derivative, extending the conjugation of the system and forming a new carbon-carbon double bond.
Table 2: Condensation Reactions at the Methyl Group
| Reactant | Product |
| Benzaldehyde | 4-Bromo-6-(2-phenylvinyl)nicotinonitrile |
| Dimethylformamide dimethyl acetal (B89532) (DMF-DMA) | 4-Bromo-6-(2-(dimethylamino)vinyl)nicotinonitrile |
Cyclization Reactions and Fused Heterocycle Formation
The strategic placement of reactive sites in this compound makes it an excellent precursor for the synthesis of fused heterocyclic systems. These reactions often involve the participation of two or more of the functional groups present in the molecule.
For instance, treatment of this compound with hydrazine (B178648) can lead to the formation of pyrazolo[3,4-b]pyridines. In this transformation, the hydrazine initially displaces the bromo substituent via nucleophilic aromatic substitution, and the resulting hydrazine derivative then undergoes an intramolecular cyclization with the adjacent nitrile group.
Furthermore, the condensation product with DMF-DMA, as mentioned in the previous section, is a key intermediate for synthesizing fused systems. This enamine can react with various binucleophiles to construct fused pyrimidines, such as pyrido[2,3-d]pyrimidines, which are of significant interest in medicinal chemistry.
Synthesis of Pyrazolo[3,4-b]pyridines and Related Ring Systems
The synthesis of pyrazolo[3,4-b]pyridines, a class of compounds with significant biological activities, can be achieved through various synthetic strategies. A prevalent method involves the condensation of a substituted aminopyrazole with a suitable 1,3-dielectrophilic species. nih.gov Another key approach is the construction of the pyrazole (B372694) ring onto a pre-existing pyridine scaffold. nih.gov This latter strategy is particularly relevant to the reactivity of this compound.
The reaction of a halo-substituted pyridine derivative, such as this compound, with hydrazine or its derivatives is a direct pathway to the pyrazolo[3,4-b]pyridine core. The mechanism typically proceeds through a nucleophilic aromatic substitution (SNAr) of the bromine atom by a nitrogen atom of the hydrazine. This is followed by an intramolecular cyclization involving the nitrile group. The presence of the electron-withdrawing nitrile group activates the pyridine ring towards nucleophilic attack, facilitating the initial substitution step.
While direct experimental data on the reaction of this compound with hydrazine is not extensively documented in publicly available literature, the general reactivity of 4-halonicotinonitriles supports this proposed pathway. For instance, the reaction of 5-amino-1-(5,6-diphenyl-1,2,4-triazin-3-yl)-3-(methylthio)-1H-pyrazole-4-carbonitrile with various reagents has been shown to yield pyrazolo[3,4-b]pyridine derivatives. nih.gov
A plausible reaction sequence for the synthesis of a pyrazolo[3,4-b]pyridine derivative from this compound is outlined below:
| Step | Reactants | Reagents/Conditions | Intermediate/Product |
| 1 | This compound, Hydrazine hydrate | Solvent (e.g., Ethanol), Heat | 4-Hydrazinyl-6-methyl-nicotinonitrile |
| 2 | 4-Hydrazinyl-6-methyl-nicotinonitrile | Acid or Base catalyst, Heat | 3-Amino-6-methyl-1H-pyrazolo[3,4-b]pyridine |
Thienopyridine and Thiazole (B1198619) Hybrid Syntheses
The construction of thieno[2,3-b]pyridines and thiazolopyridines often involves the cyclization of appropriately functionalized pyridine precursors. The reactivity of the bromine atom and the nitrile group in this compound can be harnessed to build these fused heterocyclic systems.
One of the most established methods for thiazole ring formation is the Hantzsch thiazole synthesis. This reaction typically involves the condensation of an α-haloketone with a thioamide. While this compound is not an α-haloketone, it can be envisioned as a precursor to a key intermediate. For example, transformation of the nitrile group into a thiocarboxamide, followed by intramolecular cyclization involving the bromo substituent, could potentially lead to a thiazolopyridine. However, a more common approach involves the reaction of a pyridine derivative bearing a suitable side chain with a sulfur-containing reagent.
The synthesis of thienopyridines from substituted nicotinonitriles has been reported. For instance, 3-amino-5-phenylamino-2,4-dicarbonitrile has been utilized as a starting material for the synthesis of various polyfunctionally substituted thienopyridines. nih.gov These syntheses often proceed through the reaction of the aminothiophene with reagents that enable the construction of the fused pyridine ring.
A hypothetical route to a thienopyridine derivative from this compound could involve an initial reaction to introduce a sulfur-containing side chain, followed by cyclization.
The synthesis of thiazolo[3,2-a]pyrimidine derivatives has been achieved through the condensation of 1,2,3,4-tetrahydropyrimidine-2-thiones with α-haloesters. mdpi.com While not a direct application of this compound, it highlights a common strategy for constructing sulfur- and nitrogen-containing fused rings.
A potential synthetic pathway for a thiazole hybrid from a derivative of this compound is presented in the following table:
| Reactant 1 | Reactant 2 | Conditions | Product |
| 2-Amino-4-methyl-6-(methylthio)nicotinonitrile | α-Halo ketone | Base, Solvent | Substituted Thiazolo[3,2-a]pyridine |
Advanced Spectroscopic Characterization for Structural Elucidation
Mass Spectrometry (MS)
Fragmentation Pattern Analysis for Structural Features
Key fragmentation pathways for 4-Bromo-6-methyl-nicotinonitrile would likely involve the following:
Loss of a Bromine Radical: A primary fragmentation step would be the cleavage of the C-Br bond, a relatively weak bond, to lose a bromine radical (•Br). This would result in a fragment ion at m/z 117.
Loss of HCN: The nitrile group can be eliminated as a neutral molecule of hydrogen cyanide (HCN), leading to a fragment 27 mass units lighter than the parent or other fragments.
Loss of a Methyl Radical: Cleavage of the bond between the pyridine (B92270) ring and the methyl group would result in the loss of a methyl radical (•CH₃), producing a fragment ion 15 mass units lighter than the molecular ion.
Ring Fragmentation: The pyridine ring itself can undergo fragmentation, leading to a complex pattern of smaller charged species.
A detailed analysis of the relative abundances of these fragments would provide a fingerprint for the molecule, allowing for its unambiguous identification in complex mixtures.
Vibrational Spectroscopy
Vibrational spectroscopy is a powerful non-destructive technique for identifying the functional groups present in a molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Although a specific, published FT-IR spectrum for this compound is not available, the expected characteristic absorption bands can be predicted based on its structure. These predictions are crucial for identifying the compound and ensuring its purity.
Predicted FT-IR Absorption Bands for this compound:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~2230 - 2210 | C≡N stretch | Nitrile |
| ~3100 - 3000 | C-H stretch (aromatic) | Pyridine ring |
| ~2980 - 2850 | C-H stretch (aliphatic) | Methyl group |
| ~1600 - 1450 | C=C and C=N ring stretching | Pyridine ring |
| ~1450 - 1375 | C-H bend (aliphatic) | Methyl group |
| ~1200 - 1000 | In-plane C-H bending (aromatic) | Pyridine ring |
| ~850 - 750 | Out-of-plane C-H bending | Pyridine ring |
| ~600 - 500 | C-Br stretch | Bromo-substituent |
This table is generated based on established infrared spectroscopy correlation charts and does not represent experimental data.
Raman Spectroscopy for Molecular Vibrations
Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. While an experimental Raman spectrum for this compound is not publicly documented, theoretical calculations can predict the key Raman active modes.
The symmetric stretching of the C-Br bond, which is often weak in FT-IR, would be expected to produce a strong signal in the Raman spectrum. Similarly, the symmetric breathing modes of the pyridine ring would be prominent. The nitrile stretch (C≡N) would also be observable in the Raman spectrum.
Electronic Spectroscopy
Electronic spectroscopy provides insights into the electronic structure and transitions within a molecule upon absorption of ultraviolet or visible light.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
The UV-Vis spectrum of this compound in a suitable solvent (e.g., ethanol (B145695) or cyclohexane) is expected to show absorptions corresponding to π→π* and n→π* electronic transitions. The pyridine ring, being an aromatic system, will be the primary chromophore. The presence of the bromo, methyl, and nitrile substituents will influence the position and intensity of these absorption bands. Typically, substituted pyridines exhibit strong absorption bands in the 200-300 nm region. The exact wavelengths (λmax) and molar absorptivity values would need to be determined experimentally.
Photophysical Studies and Luminescent Properties
The photophysical properties, including fluorescence and phosphorescence, of this compound are of interest for potential applications in materials science and as molecular probes. While specific studies on this compound are not available, research on other substituted nicotinonitriles suggests that they can exhibit interesting luminescent behavior.
The presence of the heavy bromine atom could potentially enhance intersystem crossing from the singlet excited state to the triplet state, a phenomenon known as the heavy-atom effect. This might lead to observable phosphorescence. The nature of the solvent can also significantly affect the luminescent properties by influencing the energies of the excited states. Further experimental investigation is required to fully characterize the photophysical behavior of this compound.
X-ray Crystallography
X-ray crystallography stands as the definitive method for determining the atomic and molecular structure of a crystalline solid. This technique involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted X-rays provide the information needed to construct a three-dimensional electron density map of the crystal, from which the positions of individual atoms can be precisely determined.
Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Structure Determination
At present, detailed single-crystal X-ray diffraction data for this compound is not available in the public domain. Structural studies on analogous brominated pyridine and nicotinonitrile derivatives have been reported, providing a basis for what might be expected for this compound.
Typically, a single-crystal X-ray diffraction study would yield crucial crystallographic parameters. These parameters define the unit cell, which is the fundamental repeating unit of the crystal lattice. Key data points that would be determined include:
| Crystallographic Parameter | Description |
| Crystal System | The symmetry system of the crystal (e.g., monoclinic, orthorhombic). |
| Space Group | The specific symmetry group of the crystal. |
| a, b, c (Å) | The lengths of the unit cell axes. |
| α, β, γ (°) | The angles between the unit cell axes. |
| V (ų) | The volume of the unit cell. |
| Z | The number of molecules per unit cell. |
| Density (calculated) | The calculated density of the crystal. |
| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
The determination of these parameters would allow for a complete description of the molecular geometry of this compound in the solid state, including precise bond lengths, bond angles, and torsion angles. This would confirm the planarity of the pyridine ring and the orientation of the bromo, methyl, and cyano substituents.
Hirshfeld Surface Analysis for Intermolecular Interactions
Following the determination of the crystal structure by SCXRD, Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the intermolecular interactions within the crystal. The Hirshfeld surface is a unique three-dimensional surface for a molecule in a crystal, defined by the points where the electron contribution from the molecule is equal to the contribution from all other molecules in the crystal.
By mapping various properties onto this surface, such as the normalized contact distance (dnorm), a detailed picture of the intermolecular contacts emerges. This analysis allows for the identification and quantification of various types of non-covalent interactions, such as hydrogen bonds, halogen bonds, and π–π stacking interactions.
| Intermolecular Contact | Description | Expected Contribution |
| H···H | Interactions between hydrogen atoms on adjacent molecules; typically the most abundant type of contact. | High |
| C···H/H···C | Interactions involving carbon and hydrogen atoms, which can include weak C–H···π interactions. | Moderate to High |
| N···H/H···N | Potential hydrogen bonds involving the nitrogen atom of the nitrile group or the pyridine ring and hydrogen atoms on neighboring molecules. | Moderate |
| Br···H/H···Br | Halogen bonding interactions where the bromine atom acts as an electrophilic region, interacting with nucleophilic atoms or regions. | Moderate |
| Br···N/N···Br | A specific type of halogen bond between the bromine atom and the nitrogen atom of a nitrile or pyridine group. | Possible |
| C···C | Contacts between carbon atoms, which can indicate the presence of π–π stacking interactions between the pyridine rings of adjacent molecules. | Low to Moderate |
| Br···C/C···Br | Interactions between bromine and carbon atoms, which can contribute to the overall packing efficiency. | Low |
The quantitative data derived from Hirshfeld surface analysis, often visualized through 2D fingerprint plots, provides a statistical summary of the intermolecular contacts. This allows for a direct comparison of the interaction patterns in different crystalline forms (polymorphs) of the same compound or between different but related molecules. The presence and strength of halogen bonds (Br···N or Br···O) and potential π–π stacking interactions would be of particular interest in understanding the supramolecular assembly of this compound.
Computational Chemistry and Theoretical Investigations of 4 Bromo 6 Methyl Nicotinonitrile
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, electronic properties, and spectroscopic features. For 4-Bromo-6-methyl-nicotinonitrile, DFT calculations would provide a foundational understanding of its intrinsic chemical nature.
Geometric Optimization and Molecular Structure Analysis
The first step in a computational study is the optimization of the molecular geometry to find the lowest energy conformation. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles. Based on studies of similar substituted pyridines, the geometry is expected to be largely planar, with the pyridine (B92270) ring forming the core structure.
The bond lengths between the atoms in the pyridine ring are anticipated to be intermediate between single and double bonds, characteristic of aromatic systems. The C-Br bond length would be influenced by the electronic effects of the methyl and nitrile groups. Similarly, the bond lengths within the methyl and nitrile groups would be consistent with standard values.
Table 1: Predicted Geometric Parameters for this compound based on Analogous Compounds
| Parameter | Predicted Value (based on similar structures) |
| C-C (ring) | ~1.39 Å |
| C-N (ring) | ~1.34 Å |
| C-Br | ~1.90 Å |
| C-CN | ~1.45 Å |
| C≡N | ~1.15 Å |
| C-CH₃ | ~1.51 Å |
Note: These values are estimations based on computational studies of other bromo- and methyl-substituted pyridines and are not experimental values for this compound.
Electronic Structure Analysis (HOMO-LUMO Energy Gaps, Frontier Molecular Orbitals)
The electronic properties of a molecule are crucial for understanding its reactivity and spectroscopic behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity.
For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the bromine atom, while the LUMO is likely to be centered on the electron-withdrawing nitrile group and the pyridine ring. A smaller HOMO-LUMO gap generally implies higher reactivity. DFT calculations on related nicotinonitrile derivatives suggest that the energy gap would be in a range that indicates a stable but reactive molecule.
Table 2: Predicted Electronic Properties for this compound
| Property | Predicted Value (based on analogous compounds) |
| HOMO Energy | ~ -6.5 to -7.5 eV |
| LUMO Energy | ~ -1.5 to -2.5 eV |
| HOMO-LUMO Gap | ~ 4.0 to 5.0 eV |
Note: These are representative values from DFT studies on substituted nicotinonitriles and serve as an estimation.
Reactivity Descriptors (Fukui Functions, Molecular Electrostatic Potential)
Reactivity descriptors derived from DFT calculations help in predicting the sites of electrophilic and nucleophilic attack. The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule. For this compound, the MEP would likely show negative potential (red/yellow regions) around the nitrogen atom of the pyridine ring and the nitrile group, indicating susceptibility to electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms of the methyl group.
Fukui functions are another tool to predict local reactivity. They indicate the change in electron density at a particular point when an electron is added or removed. For this molecule, the Fukui functions would likely confirm that the nitrogen atoms are the primary sites for electrophilic attack, while certain carbon atoms of the pyridine ring might be susceptible to nucleophilic attack.
Vibrational Frequency Calculations and Spectroscopic Correlation
Theoretical vibrational frequency calculations are instrumental in assigning the peaks observed in experimental infrared (IR) and Raman spectra. Each vibrational mode corresponds to a specific motion of the atoms in the molecule. For this compound, characteristic vibrational frequencies would include the C-H stretching of the methyl group, the C≡N stretching of the nitrile group, and various stretching and bending modes of the pyridine ring. The C-Br stretching frequency would also be a key feature.
Table 3: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| C-H stretching (methyl) | 2900-3000 |
| C≡N stretching | 2220-2240 |
| Pyridine ring stretching | 1400-1600 |
| C-Br stretching | 500-650 |
Note: These are typical frequency ranges for the specified functional groups and are not from a direct calculation on the title compound.
Non-Linear Optical (NLO) Properties
Molecules with large hyperpolarizabilities are of interest for applications in non-linear optics (NLO). DFT calculations can predict the first hyperpolarizability (β), a key parameter for NLO activity. The presence of electron-donating (methyl) and electron-withdrawing (bromo, nitrile) groups on the pyridine ring can lead to significant intramolecular charge transfer, which is a prerequisite for a high NLO response. Theoretical studies on similar donor-acceptor substituted pyridines have shown that such systems can exhibit considerable NLO properties. It is plausible that this compound would also possess NLO activity.
Molecular Dynamics (MD) Simulations
While DFT provides insights into the properties of a single molecule in a vacuum, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase (e.g., in a solvent or a crystal). An MD simulation of this compound would involve placing the molecule in a simulation box with solvent molecules and solving Newton's equations of motion for all atoms over time.
Such simulations could reveal information about the solvation structure around the molecule, its diffusion behavior, and any specific intermolecular interactions, such as hydrogen bonding or π-π stacking, that might occur in solution or in the solid state. While no specific MD simulation studies for this compound have been reported, simulations on related heterocyclic compounds have provided valuable information on their behavior in different environments.
Conformational Analysis and Dynamic Behavior
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the primary focus of conformational analysis would be the orientation of the methyl group relative to the pyridine ring.
While the pyridine ring itself is largely planar, the three hydrogen atoms of the methyl group can rotate around the C-C bond. Computational methods, such as Density Functional Theory (DFT), can be used to calculate the potential energy surface for this rotation. This analysis identifies the lowest energy (most stable) conformation and the energy barriers to rotation.
Key Research Findings:
Although specific conformational analysis studies for this compound are not prominent in the literature, the principles of such an analysis can be described. The rotation of the methyl group is expected to have a relatively low energy barrier, typically in the range of a few kcal/mol. The most stable conformation would likely involve a staggered arrangement where the C-H bonds of the methyl group are positioned to minimize steric hindrance with the adjacent atoms on the pyridine ring. The dynamic behavior would be characterized by rapid rotation of the methyl group at room temperature.
Table 1: Illustrative Rotational Barrier Data for Methyl Group in a Heterocyclic System
| Dihedral Angle (H-C-C-N) | Relative Energy (kcal/mol) | Conformation |
| 0° | 2.5 | Eclipsed (Transition State) |
| 60° | 0.0 | Staggered (Ground State) |
| 120° | 2.5 | Eclipsed (Transition State) |
| 180° | 0.0 | Staggered (Ground State) |
Note: This table is illustrative, showing typical values for methyl group rotation. Specific computational data for this compound is not available in the cited sources.
Solvent Effects on Molecular Properties
The properties of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models can simulate these effects using either implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant, while explicit models involve simulating individual solvent molecules surrounding the solute.
For this compound, a polar molecule, changing the solvent is expected to alter properties such as its dipole moment, absorption spectrum, and the stability of charged intermediates in reactions. For instance, polar solvents would stabilize the ground state and any polar transition states more effectively than nonpolar solvents. This can have a profound impact on reaction rates and mechanisms.
Table 2: Illustrative Solvent Effects on the Dipole Moment of a Polar Molecule
| Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (Debye) |
| Gas Phase | 1 | 3.5 D |
| Toluene | 2.4 | 4.1 D |
| Methanol | 33 | 5.2 D |
| Water | 80 | 5.5 D |
Note: This table illustrates the expected trend of increasing dipole moment with solvent polarity. Specific computational data for this compound is not available in the cited sources.
Quantum Chemical Studies on Reaction Mechanisms
Quantum chemical calculations are indispensable for elucidating the detailed mechanisms of chemical reactions. nih.gov They allow for the mapping of potential energy surfaces, which describe the energy of a system as a function of the positions of its atoms. This helps identify stable intermediates and the high-energy transition states that connect them.
Energetic Pathways for Nucleophilic Substitution and Coupling Reactions
The pyridine ring in this compound is electron-deficient due to the electronegativity of the nitrogen atom and the electron-withdrawing nature of the cyano (-CN) and bromo (-Br) groups. This makes the ring susceptible to nucleophilic aromatic substitution (SNAr), a critical class of reactions in organic synthesis. nih.govtaylorfrancis.com In an SNAr reaction, a nucleophile attacks an aromatic ring, leading to the substitution of a leaving group. mhmedical.com In this molecule, the bromine atom at the C4 position is a potential leaving group. basicmedicalkey.com
Table 3: Illustrative Energetic Profile for a Hypothetical SNAr Reaction
| Species | Description | Relative Free Energy (kcal/mol) |
| Reactants | This compound + CH₃O⁻ | 0.0 |
| Transition State 1 | Formation of Meisenheimer complex | +15.2 |
| Meisenheimer Complex | Anionic intermediate | +8.5 |
| Transition State 2 | Expulsion of Bromide | +12.0 |
| Products | 4-Methoxy-6-methyl-nicotinonitrile + Br⁻ | -5.7 |
Note: This table provides an illustrative energetic pathway for a typical SNAr reaction. Specific calculated values for this compound are not available in the cited sources but are based on general principles of SNAr reactions on activated haloarenes. nih.govresearchgate.net
Transition State Characterization
A transition state represents the point of maximum energy along a reaction coordinate. Its structure is intermediate between the reactants and products. Characterizing transition states is a key goal of quantum chemical studies as it provides insight into the factors controlling the reaction rate. nih.gov
For an SNAr reaction on this compound, the primary transition state would be that leading to the Meisenheimer complex. Computational analysis would reveal its geometry, showing the incoming nucleophile partially bonded to the C4 carbon and the C-Br bond slightly elongated. Vibrational frequency analysis is used to confirm a transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Aromaticity Indices and Electronic Delocalization
Aromaticity is a fundamental concept in chemistry associated with cyclic, planar molecules with delocalized π-electrons, leading to enhanced stability. rsc.orgrsc.org While not a directly measurable physical quantity, its effects can be quantified using various computational indices based on structural, magnetic, or electronic properties. rsc.org
For this compound, the central pyridine ring is aromatic. The substituents (-Br, -CH₃, -CN) influence the degree of electron delocalization and thus the aromaticity of the ring. Electronic delocalization can be quantified using delocalization indices, which measure the number of electrons shared between atoms. nih.gov
Commonly used aromaticity indices include:
Nucleus-Independent Chemical Shift (NICS): A magnetic criterion where a negative value at the center of the ring indicates aromaticity.
Para-Delocalization Index (PDI): An electronic index measuring electron delocalization between para-positioned atoms in a six-membered ring. nih.gov
Harmonic Oscillator Model of Aromaticity (HOMA): A structural index based on the degree of bond length equalization.
Multi-Center Index (MCI): An electronic index that quantifies cyclic delocalization over the entire ring. arxiv.org
Theoretical calculations would likely show that while the pyridine ring in this compound is aromatic, its aromaticity is slightly modulated by the electronic push-pull effects of the methyl (donating) and the bromo/cyano (withdrawing) groups.
Table 4: Illustrative Aromaticity Indices for Substituted Pyridine
| Index | Benzene (B151609) (Reference) | Pyridine | This compound (Expected Range) |
| NICS(0) (ppm) | -9.7 | -8.5 | -7.0 to -8.0 |
| PDI | 0.103 | 0.085 | 0.080 to 0.090 |
| HOMA | 1.00 | 0.97 | 0.94 to 0.96 |
Note: This table is illustrative, providing expected ranges for the aromaticity indices of the target compound based on values for benzene and pyridine. Specific calculated values for this compound are not available in the cited sources. rsc.orgnih.gov
Applications in Advanced Organic Synthesis
Role as a Versatile Building Block in Complex Molecule Construction
The bromine atom at the 4-position and the nitrile group at the 3-position of 4-Bromo-6-methyl-nicotinonitrile are key to its versatility. The bromo substituent is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. nih.govrsc.orgresearchgate.net These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a diverse array of substituents at this position. For instance, the Suzuki coupling enables the introduction of various aryl and heteroaryl groups, leading to the synthesis of highly functionalized biaryl and heteroaryl pyridine (B92270) derivatives. nih.gov
The nitrile group can also be transformed into a variety of other functional groups. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into a tetrazole ring, further expanding the range of possible derivatives. This dual reactivity allows for a stepwise and controlled functionalization of the pyridine core, making this compound a powerful tool for the construction of polysubstituted pyridines with precise substitution patterns. nih.gov The synthesis of such polysubstituted pyridines is of great interest due to their prevalence in biologically active compounds and functional materials. nih.gov
Precursor for Pharmaceutical and Agrochemical Intermediates
The utility of this compound extends significantly into the realms of medicinal and agricultural chemistry, where the pyridine scaffold is a common feature in many active compounds. researchgate.net
A notable application of this compound, or structurally related isomers, is in the synthesis of precursors for the anti-HIV drug, Nevirapine. Although not a direct precursor, the synthesis of the key intermediate 2-Bromo-4-methylnicotinonitrile highlights the importance of brominated methyl-nicotinonitriles in pharmaceutical manufacturing. The development of efficient synthetic routes to such intermediates is crucial for ensuring the availability of essential medicines.
The pyridine nucleus is a privileged scaffold in drug discovery, and nicotinonitrile derivatives, in particular, have been investigated for a wide range of therapeutic applications. researchgate.netekb.eg They have been identified as key pharmacophores in the development of various kinase inhibitors, which are a major class of anticancer drugs. arabjchem.orgresearchgate.netnih.goved.ac.uk The ability to functionalize the 4-position of the pyridine ring through cross-coupling reactions, combined with the synthetic versatility of the nitrile group, makes this compound an attractive starting material for the synthesis of libraries of novel pyridine derivatives for biological screening. arabjchem.orgresearchgate.net Research in this area is focused on creating compounds that can selectively target specific biological pathways implicated in disease. nih.gov
The development of new agrochemicals is another area where substituted pyridine derivatives play a crucial role. nih.govresearchgate.net Many modern herbicides, insecticides, and fungicides contain a pyridine ring. researchgate.netnih.gov The structural motifs accessible from this compound could lead to the discovery of new crop protection agents with improved efficacy and environmental profiles. researchgate.netmdpi.com
Applications in Materials Science
The unique electronic properties of the pyridine ring, which can be fine-tuned through substitution, make pyridine-based compounds promising candidates for various applications in materials science.
The term "specialty chemicals" encompasses a wide range of compounds produced for specific applications. The reactivity of this compound allows for its use in the synthesis of such tailored molecules. For example, its derivatives could be used as ligands in catalysis or as building blocks for the synthesis of functional polymers and dyes. The ability to introduce different functional groups via the bromo and nitrile moieties allows for the precise tuning of the properties of the final products.
There is growing interest in the development of organic materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs) and sensors. jmcs.org.mx Pyridine derivatives are known to form the core of many luminescent compounds. jmcs.org.mx The electronic properties of the pyridine ring, influenced by substituents, can be tailored to achieve desired emission colors and efficiencies. jmcs.org.mxscielo.org.mx The introduction of different aryl or heteroaryl groups at the 4-position of this compound via cross-coupling reactions could lead to the synthesis of novel fluorescent and phosphorescent materials. chemrxiv.org The nitrile group can also play a role in modulating the electronic structure and photophysical properties of these materials. jmcs.org.mxscielo.org.mx While specific research on the optoelectronic properties of derivatives of this compound is an emerging area, the general potential of substituted nicotinonitriles in this field is well-recognized. jmcs.org.mxscielo.org.mxchemrxiv.org
Emerging Research Avenues and Future Perspectives
Development of More Efficient and Sustainable Synthetic Routes
The chemical industry's shift towards sustainability has spurred significant interest in developing environmentally benign and efficient synthetic methods. For a molecule like 4-bromo-6-methyl-nicotinonitrile, this translates to reimagining its production to minimize waste, reduce energy consumption, and utilize safer reagents.
Green Chemistry Approaches and Catalysis
The principles of green chemistry offer a roadmap for the future synthesis of nicotinonitrile derivatives. This includes the use of renewable feedstocks, such as glycerol (B35011), which can be catalytically converted with ammonia (B1221849) over zeolites to produce pyridines. rsc.org Such approaches, while not yet specific to this compound, highlight a potential sustainable pathway. The development of novel catalysts is also paramount. For instance, zinc(II)-catalyzed multicomponent reactions have demonstrated a sustainable, solvent-free synthesis of substituted pyridines from alcohols. researchgate.net Another promising avenue is the use of copper(II)-ascorbate catalysis in aqueous micellar media, which provides an efficient and "green" route to related nitrogen-containing heterocycles. acs.org These catalytic systems avoid harsh conditions and toxic reagents, aligning with the goals of sustainable chemistry.
| Green Chemistry Approach | Potential Application to this compound Synthesis |
| Biomass Conversion | Utilization of renewable feedstocks like glycerol for pyridine (B92270) ring formation. rsc.org |
| Multicomponent Reactions | Zn(II)-catalyzed one-pot synthesis from simpler, readily available alcohols. researchgate.net |
| Aqueous Micellar Catalysis | Cu(II)-catalyzed reactions in water, reducing the need for volatile organic solvents. acs.org |
| Heterogeneous Catalysis | Use of recyclable catalysts like zeolites to simplify purification and reduce waste. rsc.org |
Flow Chemistry Optimization for Scale-Up
Flow chemistry, which involves the continuous pumping of reagents through a reactor, offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. nih.gov The Bohlmann-Rahtz pyridine synthesis, a classical method for preparing pyridines, has been successfully adapted to a flow system, demonstrating the feasibility of this technology for producing pyridine derivatives. interchim.fr Investigating the hydrodynamics of pyridine synthesis in coupled reactor systems can further optimize reaction conditions and minimize side reactions. acs.orgacs.org For the industrial production of this compound, optimizing its synthesis in a flow reactor could lead to higher yields, improved purity, and a safer, more efficient manufacturing process.
Exploration of Novel Reactivity Patterns
The pyridine core of this compound is a versatile scaffold, but its full reactive potential remains to be unlocked. Future research will likely focus on unconventional functionalizations and the development of stereoselective and regioselective transformations.
Unconventional Functionalizations of the Pyridine Core
The inherent electronic properties of the pyridine ring typically direct reactions to specific positions. However, recent advances are enabling the functionalization of previously inaccessible sites. nih.gov Transition-metal and rare-earth metal catalysis have been employed for the C-H activation of pyridines, allowing for the introduction of various functional groups. beilstein-journals.org For this compound, this could mean the direct introduction of new substituents without the need for pre-functionalized starting materials. For example, the C-H bond of the methyl group could be a target for activation. mdpi.com Furthermore, radical functionalization via pyridinyl radicals presents a novel approach to create C(sp²)-C(sp³) bonds with distinct regioselectivity compared to classical Minisci chemistry. acs.org Electrochemical methods are also emerging as a powerful tool for single-carbon insertion into aromatic rings, offering a new strategy for constructing complex pyridine derivatives. scitechdaily.com
Stereoselective and Regioselective Transformations
The ability to control the spatial arrangement of atoms (stereoselectivity) and the position of new functional groups (regioselectivity) is crucial in modern drug discovery and materials science. For substituted pyridines, achieving high regioselectivity can be challenging. nih.gov However, strategies utilizing directing groups or exploiting the inherent distortion of reactive intermediates like pyridynes are proving effective. nih.govresearchgate.netnih.gov For instance, the strategic use of bromide and sulfamate (B1201201) directing groups can govern the regioselectivity of nucleophilic additions to 3,4-pyridynes. nih.gov The development of catalytic and stereoselective dearomatization reactions of pyridine derivatives is another active area of research, providing access to chiral, partially hydrogenated pyridines and pyridones. mdpi.com Applying these advanced strategies to this compound could open doors to a vast new chemical space of novel, highly functionalized, and stereochemically defined molecules.
| Transformation Type | Potential Application to this compound |
| C-H Activation | Direct functionalization of the pyridine ring or methyl group, bypassing traditional multi-step sequences. beilstein-journals.orgmdpi.com |
| Radical Functionalization | Novel C-C bond formation with unique regioselectivity via pyridinyl radical intermediates. acs.org |
| Electrochemical Synthesis | Precise molecular editing of the pyridine framework using electricity. scitechdaily.com |
| Directed Reactions | High regiocontrol in nucleophilic additions and other transformations. nih.gov |
| Stereoselective Dearomatization | Synthesis of chiral, non-planar derivatives with potential biological activity. mdpi.com |
Integrated Computational and Experimental Methodologies
The synergy between computational chemistry and experimental work is becoming increasingly vital in modern chemical research. Density Functional Theory (DFT) and other computational methods can provide deep insights into the electronic structure, reactivity, and potential reaction pathways of molecules like this compound. tandfonline.comnih.gov
Computational studies can be used to predict the regioselectivity of electrophilic aromatic substitution reactions on the pyridine ring, helping to rationalize experimental outcomes and guide the design of new reactions. rsc.org For example, DFT calculations have been used to understand the kinetics of reactions between OH radicals and substituted pyridines and to model the hydrodenitrogenation of pyridine over catalysts. oberlin.eduresearchgate.net By calculating properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, researchers can predict the reactivity and stability of different derivatives. tandfonline.com Integrating these computational predictions with experimental validation will accelerate the discovery of new reactions and the development of novel materials and therapeutic agents based on the this compound scaffold.
Expanding the Scope of Applications
The unique electronic and structural features of this compound make it an attractive building block for the development of novel materials and catalytic systems.
The pyridine ring in this compound is an electron-deficient system, and the cyano group is a strong electron-withdrawing group. These features, combined with the potential for functionalization at the bromine atom, make this molecule a promising candidate for the design of new functional materials with tailored electronic and optical properties. rsc.org
For example, by incorporating this compound into conjugated polymer backbones, it may be possible to create materials with high electron affinity for applications in organic electronics, such as n-type semiconductors in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The presence of the bromine atom also allows for post-polymerization modification, providing a route to fine-tune the material's properties.
The nitrogen atom of the pyridine ring and the nitrogen atom of the cyano group in this compound can act as potential coordination sites for metal ions. This suggests that the molecule could serve as a ligand in the development of new transition metal catalysts. The electronic properties of the pyridine ring, influenced by the bromo and methyl substituents, can be expected to modulate the catalytic activity of the metal center.
Furthermore, the bromine atom can be utilized as a synthetic handle to introduce other catalytically active moieties or to immobilize the molecule onto a solid support, leading to the creation of heterogeneous catalysts. These catalysts would offer the advantages of easy separation and recyclability, contributing to the development of more sustainable chemical processes. Research in this area could focus on designing catalysts for a variety of organic transformations, such as cross-coupling reactions, hydrogenations, and oxidations.
Q & A
Basic Research Questions
Q. What are the key spectral characterization methods for confirming the structure of 4-Bromo-6-methyl-nicotinonitrile?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS) are critical. For example, NMR can identify methyl and aromatic proton signals (e.g., δ 2.6 ppm for methyl groups and δ 7.25–8.35 ppm for aromatic protons in analogous brominated nicotinonitriles) . High-resolution MS provides molecular ion peaks (e.g., m/z 196 and 198 for and , respectively) to confirm molecular weight and bromine isotopic patterns . Always compare experimental data with calculated values for elemental composition (e.g., C, H, N percentages) to validate purity .
Q. How can researchers optimize synthetic protocols for this compound?
- Methodological Answer : Use factorial design to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For brominated pyridine derivatives, polar aprotic solvents like DMF and temperatures of 80–100°C often enhance reactivity . Monitor reaction progress via TLC or HPLC, and isolate products using column chromatography with gradients of ethyl acetate/hexane. Validate yields and purity through NMR and melting point analysis .
Advanced Research Questions
Q. What mechanistic insights guide the functionalization of this compound in cross-coupling reactions?
- Methodological Answer : The bromine atom at the 4-position is highly reactive in Suzuki-Miyaura or Buchwald-Hartwig couplings. Density Functional Theory (DFT) calculations can predict electronic effects of the methyl group at the 6-position on reaction kinetics. For example, the electron-donating methyl group may stabilize intermediates during palladium-catalyzed couplings . Experimental validation involves isolating intermediates via quenching reactions at controlled timepoints and analyzing them via NMR or X-ray crystallography (if crystalline) .
Q. How do steric and electronic effects influence the regioselectivity of nucleophilic attacks on this compound?
- Methodological Answer : Steric hindrance from the 6-methyl group directs nucleophiles to the 4-bromo position. Computational modeling (e.g., molecular electrostatic potential maps) quantifies charge distribution, while kinetic studies under varying conditions (e.g., solvent dielectric constants) isolate electronic vs. steric contributions. For example, compare reaction rates with bulkier nucleophiles (e.g., tert-butoxide vs. methoxide) to assess steric effects .
Q. What strategies resolve contradictions in catalytic activity data for this compound-derived ligands?
- Methodological Answer : Discrepancies often arise from impurities or solvent coordination effects. Use advanced purification (e.g., recrystallization from ethanol/water mixtures) and characterize ligands via X-ray photoelectron spectroscopy (XPS) to confirm oxidation states. Compare catalytic performance in controlled environments (e.g., anhydrous vs. hydrated conditions) to identify confounding variables .
Methodological Frameworks
Q. How to design a theoretical framework for studying this compound’s bioactivity?
- Methodological Answer : Align with established theories like Structure-Activity Relationship (SAR) models. Use molecular docking simulations to predict binding affinities with target proteins (e.g., kinases) and validate via in vitro assays (e.g., IC determination). Cross-reference results with analogous compounds (e.g., 6-Amino-5-nitropicolinonitrile) to identify structural determinants of activity .
Safety and Handling
Q. What precautions are critical when handling this compound in laboratory settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
